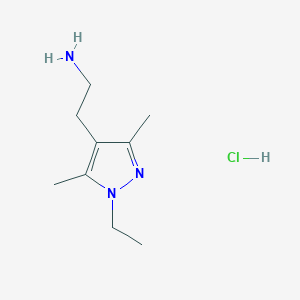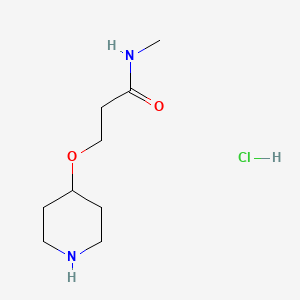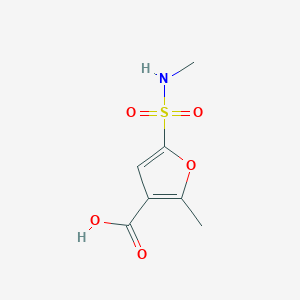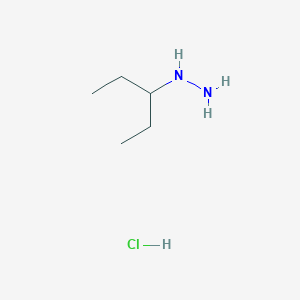![molecular formula C8H10N4O2 B1431767 N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide CAS No. 1423024-70-7](/img/structure/B1431767.png)
N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide
Übersicht
Beschreibung
N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide (NHPAA) is an organic compound that has been studied extensively in recent years due to its potential applications in the field of science and technology. It is a versatile compound that can be used in a variety of ways, including as a reagent in chemical synthesis, as a catalyst in organic reactions, and as a drug target in pharmacological studies.
Wissenschaftliche Forschungsanwendungen
N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide has a wide range of applications in the scientific research field. It has been used as a reagent in the synthesis of other organic compounds, as a catalyst in organic reactions, and as a drug target in pharmacological studies. It has also been used to study the binding of proteins to other molecules, and to study the effects of different drugs on cellular processes. In addition, N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide has been used to study the effects of environmental pollutants on human health.
Wirkmechanismus
N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide is believed to act as an inhibitor of certain enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It is also believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. In addition, N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide is believed to act as an anti-inflammatory agent, reducing inflammation in cells and tissues.
Biochemische Und Physiologische Effekte
N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been shown to reduce inflammation in cells and tissues, and to scavenge free radicals and prevent oxidative damage to cells. In addition, N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide has been shown to have anti-cancer properties, and to modulate the activity of certain gene pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available in a variety of forms. In addition, it is a versatile compound that can be used in a variety of ways, including as a reagent in chemical synthesis, as a catalyst in organic reactions, and as a drug target in pharmacological studies. However, there are also some limitations to using N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide in laboratory experiments. It is a relatively unstable compound, and it can degrade quickly when exposed to light or oxygen. In addition, it can be toxic to certain organisms, and it can interfere with certain biochemical processes.
Zukünftige Richtungen
The potential applications of N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide are vast, and there are many future directions for research. One potential direction is to further explore its use as a drug target in pharmacological studies. Another potential direction is to investigate its potential as an antioxidant and anti-inflammatory agent, and to study its effects on gene pathways. In addition, further research could be conducted to investigate its potential as an inhibitor of certain enzymes, and to explore its potential as a reagent in chemical synthesis. Finally, further research could be conducted to explore its potential as a catalyst in organic reactions, and to investigate its potential as a tool for environmental pollution studies.
Eigenschaften
IUPAC Name |
N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-5(13)11-7-2-6(3-10-4-7)8(14)12-9/h2-4H,9H2,1H3,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPHNPNAJKHUTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN=CC(=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(hydrazinecarbonyl)pyridin-3-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-chloro-N-[(4-fluorophenyl)methyl]-5-iodopyridine-3-carboxamide](/img/structure/B1431685.png)











